molecular formula C6H14N2O B3054259 N-[3-(Dimethylamino)propyl]formamide CAS No. 5922-69-0

N-[3-(Dimethylamino)propyl]formamide

Cat. No.: B3054259
CAS No.: 5922-69-0
M. Wt: 130.19 g/mol
InChI Key: WFBDWTZOYPUBQZ-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]formamide is an organic compound with the molecular formula C₆H₁₄N₂O. It is also known by other names such as dimethylaminopropyl formamide and N,N-dimethyl-N’-formylpropylenediamine . This compound is characterized by the presence of a formamide group attached to a propyl chain, which is further substituted with a dimethylamino group.

Scientific Research Applications

N-[3-(Dimethylamino)propyl]formamide has a wide range of applications in scientific research:

Safety and Hazards

“N-[3-(Dimethylamino)propyl]formamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Chemical Reactions Analysis

N-[3-(Dimethylamino)propyl]formamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]formamide involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of imidoyl chlorides and other intermediates. It also participates in cycloaddition reactions and condensation reactions, influencing the formation of cyclic carbonates and other products .

Comparison with Similar Compounds

N-[3-(Dimethylamino)propyl]formamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBDWTZOYPUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064060
Record name Formamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-69-0
Record name N-[3-(Dimethylamino)propyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5922-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)formamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminopropyl formamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89702
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Record name Formamide, N-[3-(dimethylamino)propyl]-
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Record name Formamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.138
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Record name N-(3-(DIMETHYLAMINO)PROPYL)FORMAMIDE
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Synthesis routes and methods

Procedure details

Formic acid (23 g., 0.5 mole), dimethylaminopropylamine (51 g., 0.5 mole) and toluene (50 ml) were azeotroped together with continual removal of water using a Dean and Stark separator until no more water was formed. Toluene was distilled off and the pale yellow residue distilled in vacuo. The colourless liquid product of low smell (N-(3-dimethylaminopropyl)formamide) was obtained in a yield of 59% of theory, b.p. 140° C/15 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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